3-Amino-4,6-dibromo-2-methylbenzoic acid
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Overview
Description
3-Amino-4,6-dibromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, dibromo, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dibromo-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination at the desired positions on the benzene ring. Subsequent amination can be carried out using ammonia or an amine source under controlled conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dibromo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Ammonia (NH3) or primary amines under basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution Products: Various substituted benzoic acids and anilines.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
3-Amino-4,6-dibromo-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dibromo-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: Lacks the bromine substituents, resulting in different reactivity and applications.
4,6-Dibromo-2-methylbenzoic acid:
3-Amino-2-methylbenzoic acid: Lacks the bromine substituents, leading to different chemical behavior.
Uniqueness
3-Amino-4,6-dibromo-2-methylbenzoic acid is unique due to the presence of both amino and dibromo substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
3-amino-4,6-dibromo-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHQGNTVZTJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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